Cas no 2172029-12-6 (1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid)

1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid
- 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid
- EN300-1480397
- 2172029-12-6
-
- インチ: 1S/C26H21FN2O5/c27-22-10-9-15(13-20(22)23(30)29-26(11-12-26)24(31)32)28-25(33)34-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,13,21H,11-12,14H2,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: LMARAAOVTOBXEO-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=C1C(NC1(C(=O)O)CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 460.14344994g/mol
- どういたいしつりょう: 460.14344994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 105Ų
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1480397-2500mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid |
2172029-12-6 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1480397-1000mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid |
2172029-12-6 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1480397-50mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid |
2172029-12-6 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1480397-250mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid |
2172029-12-6 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1480397-500mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid |
2172029-12-6 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1480397-100mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid |
2172029-12-6 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1480397-5000mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid |
2172029-12-6 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1480397-10000mg |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid |
2172029-12-6 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1480397-1.0g |
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzamido]cyclopropane-1-carboxylic acid |
2172029-12-6 | 1g |
$0.0 | 2023-06-06 |
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid 関連文献
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic Acid (CAS No. 2172029-12-6)
1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid, identified by its CAS number 2172029-12-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development. The structural features of this molecule, particularly its cyclopropane ring and fluorinated benzamide moiety, contribute to its unique chemical properties and reactivity, which are being exploited for various applications in drug discovery and therapeutic interventions.
The molecular structure of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid consists of several key functional groups that are of particular interest to researchers. The presence of a fluorenylmethoxycarbonyl (Fmoc) group at the amino position provides a protected amine functionality, which is commonly utilized in peptide synthesis and other organic transformations. Additionally, the cyclopropane ring introduces steric hindrance, which can influence the molecule's interactions with biological targets. The fluorobenzamide moiety further enhances the compound's potential bioactivity by contributing to its lipophilicity and metabolic stability.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The cyclopropane scaffold is known for its ability to engage with specific enzymes and receptors due to its rigid three-membered ring structure. This feature has led to the exploration of cyclopropanated derivatives as potential therapeutic agents. Specifically, 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid has been investigated for its potential role in inhibiting key enzymes involved in inflammation and cancer progression.
One of the most compelling aspects of this compound is its structural diversity, which allows for extensive modifications to optimize its pharmacological properties. The Fmoc group can be removed under specific conditions, enabling further functionalization of the molecule. This flexibility is particularly valuable in drug development, where precise control over molecular structure is crucial for achieving desired biological effects. Researchers have leveraged this property to design derivatives with enhanced binding affinity and selectivity towards target proteins.
The fluorine atom in the benzamide group is another critical feature that contributes to the compound's overall activity. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability and binding interactions. In the case of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid, the fluorine atom enhances the molecule's interaction with biological targets by increasing its lipophilicity and reducing susceptibility to enzymatic degradation.
Recent studies have highlighted the potential of this compound in addressing complex diseases such as cancer and inflammatory disorders. The cyclopropane ring has been shown to disrupt protein-protein interactions, making it an attractive scaffold for developing small-molecule inhibitors. Furthermore, the presence of multiple functional groups provides opportunities for designing molecules with tailored pharmacokinetic profiles. This has led to investigations into how modifications at different positions within the molecule can influence its efficacy and safety.
The synthesis of 1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzamidocyclopropane-1-carboxylic acid involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the preparation of key intermediates such as fluorenylmethanol derivatives and fluorinated benzamides. These intermediates are then coupled via amide bond formation to introduce the cyclopropane ring. The final step involves protecting group manipulations to ensure that all functional groups are correctly positioned for biological activity.
The importance of precise synthetic methodologies cannot be overstated, as even minor deviations from optimal reaction conditions can significantly impact the yield and purity of the final product. Advanced techniques such as flow chemistry and automated synthesis have been employed to enhance efficiency and reproducibility in producing this compound on a larger scale. These innovations are essential for ensuring that sufficient quantities of high-quality material are available for preclinical and clinical studies.
In conclusion, 1-(5-{(9H-fluorenylmethoxycarbonyl)amino}-2-fluorobenzamido)cyclopropanecarboxylic acid (CAS No. 2172029126) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activity, make it an attractive molecule for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely that additional derivatives will be synthesized and evaluated for their efficacy in treating various diseases.
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